Cas no 55809-38-6 (5-(propan-2-yl)-1,2-oxazol-3-amine)

5-(Propan-2-yl)-1,2-oxazol-3-amine is a heterocyclic compound featuring an isoxazole core substituted with an amine group at the 3-position and an isopropyl group at the 5-position. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its amine functionality allows for further derivatization, enabling the formation of amides, imines, or other nitrogen-containing derivatives. The isopropyl group enhances steric and electronic properties, influencing selectivity in coupling reactions. The compound’s stability under standard conditions ensures ease of handling and storage. Its versatility in medicinal chemistry, particularly in the development of bioactive molecules, underscores its importance as a building block in organic synthesis.
5-(propan-2-yl)-1,2-oxazol-3-amine structure
55809-38-6 structure
Product Name:5-(propan-2-yl)-1,2-oxazol-3-amine
CAS No:55809-38-6
MF:C6H10N2O
MW:126.156401157379
CID:350706
PubChem ID:13334663
Update Time:2025-05-27

5-(propan-2-yl)-1,2-oxazol-3-amine Chemical and Physical Properties

Names and Identifiers

    • 3-Isoxazolamine, 5-(1-methylethyl)-
    • 5-isopropylisoxazol-3-amine
    • 5-isopropylisoxazol-3-ylamine
    • 5-propan-2-yl-1,2-oxazol-3-amine
    • DTXSID50537255
    • MFCD18379725
    • 55809-38-6
    • SCHEMBL1012703
    • Z1198357809
    • AT19779
    • EN300-92000
    • AKJAMSGDZPHREW-UHFFFAOYSA-N
    • AKOS006315580
    • 5-isopropyl-isoxazol-3-ylamine
    • 5-(propan-2-yl)-1,2-oxazol-3-amine
    • MDL: MFCD18379725
    • Inchi: 1S/C6H10N2O/c1-4(2)5-3-6(7)8-9-5/h3-4H,1-2H3,(H2,7,8)
    • InChI Key: AKJAMSGDZPHREW-UHFFFAOYSA-N
    • SMILES: O1C(=CC(N)=N1)C(C)C

Computed Properties

  • Exact Mass: 126.0794
  • Monoisotopic Mass: 126.079312947g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 95.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 52Ų

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 239.5±20.0 °C at 760 mmHg
  • Flash Point: 98.6±21.8 °C
  • PSA: 52.05
  • Vapor Pressure: 0.0±0.5 mmHg at 25°C

5-(propan-2-yl)-1,2-oxazol-3-amine Security Information

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Additional information on 5-(propan-2-yl)-1,2-oxazol-3-amine

Comprehensive Overview of 5-(propan-2-yl)-1,2-oxazol-3-amine (CAS No. 55809-38-6): Properties, Applications, and Industry Insights

5-(propan-2-yl)-1,2-oxazol-3-amine, identified by its CAS number 55809-38-6, is a specialized organic compound belonging to the oxazole family. This heterocyclic amine has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and reactivity. The compound's molecular formula, C6H10N2O, reveals a compact yet versatile framework that enables diverse chemical modifications, making it valuable for drug discovery and material science applications.

In recent years, the demand for heterocyclic building blocks like 5-(propan-2-yl)-1,2-oxazol-3-amine has surged, driven by advancements in high-throughput screening and combinatorial chemistry. Researchers frequently search for "oxazole derivatives in medicinal chemistry" or "CAS 55809-38-6 synthesis methods," reflecting the compound's relevance in developing novel bioactive molecules. Its isopropyl-substituted oxazole core offers steric and electronic properties that influence molecular interactions in biological systems, a topic extensively discussed in structure-activity relationship (SAR) studies.

The compound's stability under physiological conditions has made it a candidate for prodrug design, particularly in addressing challenges like oral bioavailability—a hot topic in pharmacokinetic optimization. Industry forums often explore "how to improve drug solubility using oxazole amines," where 55809-38-6 serves as a case study. Additionally, its role in catalysis and ligand design for transition metal complexes aligns with the growing interest in sustainable chemistry and green synthesis methodologies.

From a synthetic perspective, 5-(propan-2-yl)-1,2-oxazol-3-amine can be prepared via cyclocondensation reactions involving β-keto esters or through 1,3-dipolar cycloadditions—topics frequently searched in organic synthesis databases. The compound's amine functionality allows for further derivatization, enabling the creation of amide-linked conjugates or Schiff base complexes, which are pivotal in materials science applications such as polymeric coatings and sensor development.

Environmental and regulatory considerations surrounding 55809-38-6 are also gaining traction. Queries like "biodegradability of oxazole amines" or "safety profile of CAS 55809-38-6" highlight the industry's shift toward eco-friendly chemicals. While not classified as hazardous, proper handling protocols for laboratory-scale use are recommended, consistent with GLP (Good Laboratory Practice) standards.

In conclusion, 5-(propan-2-yl)-1,2-oxazol-3-amine (CAS 55809-38-6) exemplifies the intersection of structural versatility and functional utility in modern chemistry. Its applications span from pharmaceutical intermediates to advanced material precursors, addressing contemporary challenges in drug development and industrial chemistry. As research continues to uncover new roles for this compound, its importance in innovation-driven sectors is poised to grow exponentially.

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